Rhodium(II) octanoate, dimer
Description
Historical Context and Evolution of Dirhodium(II) Carboxylate Catalysis
The exploration of dirhodium(II) carboxylates as catalysts began to gain momentum in the mid-20th century. Early work laid the foundation for understanding their reactivity, particularly in reactions involving diazo compounds. The discovery that these "paddlewheel" complexes could effectively catalyze carbene transfer reactions marked a significant milestone. Over the decades, the field has evolved from simple cyclopropanations to highly selective and complex molecular transformations. The development of chiral dirhodium(II) carboxylate catalysts in the 1990s revolutionized asymmetric synthesis, enabling the production of enantiomerically pure compounds with high efficiency. researchgate.netnih.govutas.edu.aumdpi.com
Significance of Rhodium(II) Octanoate (B1194180), Dimer in Contemporary Organic Synthesis and Materials Science Research
Rhodium(II) octanoate, dimer, stands out among dirhodium(II) carboxylates due to its solubility in a wide range of organic solvents, a crucial property for homogeneous catalysis. sigmaaldrich.com This solubility allows for its application in a variety of synthetic transformations, including cyclopropanation and C-H functionalization reactions. justia.comgoogle.comsigmaaldrich.com Its versatility and effectiveness in promoting these reactions make it a valuable catalyst for the synthesis of fine chemicals and pharmaceuticals. chemimpex.commarketresearchintellect.com In recent years, its role has expanded into materials science, where it serves as a precursor for the synthesis of rhodium-containing nanomaterials and thin films. sigmaaldrich.comarchivemarketresearch.com These materials are being explored for their potential in catalysis and electronics. sigmaaldrich.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octanoate;rhodium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;/q;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXFNYFVNKTQSX-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Rh+2].[Rh+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73482-96-9 | |
| Record name | Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73482-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium, tetrakis[μ-(octanoato-κO:κO')]di-, (Rh-Rh) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Rhodium Ii Octanoate, Dimer
Ligand Exchange Approaches for Dirhodium(II) Carboxylates
The most prevalent method for preparing rhodium(II) octanoate (B1194180), dimer and other dirhodium(II) carboxylates is through ligand exchange. scispace.comnih.gov This process typically involves the reaction of a precursor, most commonly rhodium(II) acetate (B1210297), dimer (Rh₂(OAc)₄), with octanoic acid. gychbjb.comchemicalbook.com The fundamental principle of this reaction is the substitution of the acetate ligands on the dirhodium core with octanoate ligands. nih.gov
A significant challenge in this synthesis is the removal of the acetic acid byproduct from the reaction mixture. nih.gov To drive the equilibrium towards the formation of the desired rhodium(II) octanoate, dimer, the acetic acid must be continuously eliminated. rsc.org One common strategy involves refluxing the reactants in a solvent like chlorobenzene (B131634) while using a Soxhlet extractor containing a basic salt, such as sodium carbonate, to trap the liberated acetic acid. mdpi.com However, this method can be complicated by the high solubility of rhodium(II) octanoate in octanoic acid and the high boiling point of octanoic acid (237°C), which makes separation difficult and can lead to lower yields, sometimes reported to be around 72%. justia.com
Optimization of Reaction Parameters in Ligand Exchange (e.g., Temperature, Time, Molar Ratios)
The yield and purity of this compound produced via ligand exchange are highly dependent on the optimization of key reaction parameters. gychbjb.com A systematic study using rhodium(II) acetate, dimer and octanoic acid as raw materials identified optimal conditions for maximizing the product yield. gychbjb.com The investigation focused on the effects of reaction temperature, reaction time, and the molar ratio of octanoic acid to the rhodium(II) acetate, dimer. gychbjb.com
The research concluded that the highest yield of this compound, reaching 98%, was achieved under the specific conditions of a reaction temperature of 120°C, a reaction time of 3 hours, and a molar ratio of octanoic acid to rhodium(II) acetate, dimer of 4:1. gychbjb.com
| Parameter | Condition | Result |
|---|---|---|
| Reaction Temperature | 120°C | 98% Yield |
| Reaction Time | 3 hours | |
| Molar Ratio (Octanoic Acid:Rh₂(OAc)₄) | 4:1 |
Alternative Synthetic Routes to Dirhodium(II) Octanoate Complexes
To overcome the challenges associated with ligand exchange, such as complex separation and byproduct management, alternative synthetic routes have been developed. These methods often start with simpler rhodium precursors.
One notable alternative involves a two-step process starting from rhodium(III) chloride (RhCl₃). justia.com In this procedure, RhCl₃ is first mixed with an alkali metal octanoate, such as sodium octanoate. justia.com This mixture is then heated in the presence of a reducing agent, like ethanol (B145695) or isopropanol, to induce a reflux reaction. justia.com The resulting crude product is precipitated by adding the hot reaction solution to deionized water and can be purified through washing and drying to yield a green solid. justia.com This process is reported to be simple, with readily available raw materials, and produces this compound with high purity (over 98%) and a total yield greater than 80%. justia.com
Another highly efficient alternative route utilizes rhodium hydroxide (B78521) as the starting material. google.com Rhodium hydroxide is reacted directly with octanoic acid at temperatures between 90-110°C for 4 to 8 hours. google.com After the initial reaction, ethanol is added to dissolve the product, and the pH is adjusted to between 8 and 11 using a sodium hydroxide solution in ethanol to precipitate any unreacted octanoic acid as sodium octanoate. google.com After filtration, the this compound is isolated from the filtrate by cooling and crystallization, resulting in a high-purity ( >99.0%) green solid with yields consistently exceeding 98.0%. google.com
| Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Rhodium(III) chloride | Sodium octanoate, Ethanol (reductant) | Reflux at 80°C for 4h | >80% | justia.com |
| Rhodium hydroxide | Octanoic acid, Ethanol, NaOH | 90-110°C for 4-8h | >98% | google.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of rhodium catalysts to improve safety and environmental sustainability. In the context of the ligand exchange method, research has been conducted using a "special solvent under green production condition" to prepare high-purity this compound. gychbjb.com
The alternative synthesis starting from rhodium hydroxide is particularly notable for its adherence to green chemistry principles. google.com This method is characterized by its fast reaction speed, minimal pollution, and high yields. google.com The reaction conditions are mild, avoiding high temperatures and pressures, and it does not employ highly toxic solvents, which enhances the safety profile for industrial-scale production. google.com A key feature of this process is the use of ethanol as a solvent, which can be distilled and recovered for reuse, thus reducing waste and aligning with the goal of efficient raw material utilization. google.com In contrast, other methods like Soxhlet extraction, while providing high yields, are associated with high energy consumption, which is less favorable from a green chemistry perspective. justia.com
Coordination Chemistry and Advanced Structural Characterization of Rhodium Ii Octanoate, Dimer
Dirhodium Paddlewheel Core and Ligand Sphere Analysis
The fundamental structure of rhodium(II) octanoate (B1194180), dimer, is the iconic dirhodium(II) paddlewheel complex. nih.gov This architecture consists of a dinuclear core featuring two rhodium atoms held in close proximity by a direct metal-metal bond. nih.gov Surrounding this core are four bridging octanoate ligands, each spanning the two metal centers. nih.gov
The octanoate ligands arrange themselves equatorially around the Rh-Rh axis, with the carboxylate groups acting as bidentate linkers. This arrangement creates the characteristic "paddlewheel" or "lantern" shape. acs.org Each rhodium ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from the equatorial carboxylate ligands, the other rhodium atom, and a potential axial ligand. nih.govmdpi.com In the absence of axial ligands, the parent dirhodium(II) carboxylate complexes can achieve a high degree of symmetry, such as D4h. nih.gov The long alkyl chains of the octanoate ligands form a nonpolar periphery around the inorganic core, influencing its solubility and interaction with substrates.
Electronic Structure and Rhodium-Rhodium Bond Characterization
The two rhodium(II) centers in the dimer are joined by a single Rh-Rh bond. researchgate.netnih.gov This metal-metal bond is a defining feature of the paddlewheel structure and is crucial to its chemical properties. The electronic configuration resulting from the interaction between the two d⁷ rhodium ions is typically described by the molecular orbital diagram σ²π⁴δ²δ²π⁴. researchgate.netnih.gov
The Rh-Rh bond length is sensitive to the nature of any axially coordinated ligands. researchgate.net In related dirhodium(II) tetra-μ-carboxylate complexes with axial solvent ligands, Rh-Rh bond distances have been determined by X-ray crystallography to be in the range of 2.374 Å to 2.395 Å. nih.gov For instance, the Rh-Rh bond length in a dirhodium complex with three acetate (B1210297) ligands and one p-aminobenzoic acid (PABC) ligand, coordinated to DMF, was found to be 2.3840(8) Å. mdpi.com These values are characteristic of a single bond between the rhodium atoms. nih.gov
Axial Ligand Coordination and Adduct Formation with Lewis Bases
The dirhodium paddlewheel framework possesses two vacant axial coordination sites, one on each rhodium atom, which are perpendicular to the equatorial plane of the four bridging ligands. nih.govsqu.edu.om These sites are Lewis acidic and readily coordinate with a variety of Lewis bases to form stable 2:1 adducts. wikipedia.org The coordination of axial ligands is a critical aspect of the complex's reactivity, as these sites are where substrate binding and activation often occur during catalytic cycles. nih.govacs.org
A wide range of Lewis bases can form adducts with rhodium(II) octanoate, dimer, including ethers, ketones, nitriles, and pyridines. acs.orgresearchgate.net The coordination of these ligands can induce significant electronic and structural changes in the dirhodium core. researchgate.net This interaction involves the population of a vacant Rh-Rh σ* orbital, which can lead to observable changes in the complex's color. chemrxiv.org The strength of the axial ligand coordination influences the electronic properties of the catalyst, and this can be probed by techniques such as triple resonance NMR, where the donor strength of the ligand is reflected in the ¹⁰³Rh chemical shift. chemrxiv.org The binding of one axial ligand typically disfavors the binding of a second ligand. acs.org
Spectroscopic Probes for Structural Elucidation (e.g., IR, Elemental Analysis, NMR, X-ray Diffraction)
A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and composition of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to characterize the structure of the complex. gychbjb.com It helps confirm the coordination of the octanoate ligands by showing characteristic carboxylate stretching frequencies and the absence of the O-H stretch associated with the free carboxylic acid. This technique is a standard specification for the compound. lobachemie.com
Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and rhodium, which is compared against theoretical values to determine purity. google.comgychbjb.com
| Element | Theoretical Value (%) | Measured Value (%) | Source |
|---|---|---|---|
| Carbon (C) | 49.36 | 49.72 | google.com |
| Hydrogen (H) | 7.77 | 7.83 | google.com |
| Rhodium (Rh) | 26.43 | 26.24 | google.com |
| Carbon (C) | 47.00 - 52.00 | 48.33 | tcichemicals.comaliyuncs.com |
| Rhodium (Rh) | 25.0 - 28.0 | 26.40 | lobachemie.comaliyuncs.com |
X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles. nih.gov Although a specific structure for this compound, is not detailed in the provided sources, data from closely related dirhodium(II) carboxylate adducts illustrate the typical geometry. mdpi.comnih.govresearchgate.net
| Structural Parameter | Typical Value (Å) | Compound Context | Source |
|---|---|---|---|
| Rh-Rh Bond Length | 2.4044(9) | [Rh₂(μ-OOCH)₄(4-methylpyridine)₂] | researchgate.net |
| Rh-Rh Bond Length | 2.395 | [Rh₂(μ-2-naphthoate)₄(acetone)₂] | nih.gov |
| Rh-O (equatorial) | 2.029(4) - 2.045(4) | [Rh₂(μ-OOCH)₄(4-methylpyridine)₂] | researchgate.net |
| Rh-N (axial) | 2.241(4) | [Rh₂(μ-OOCH)₄(4-methylpyridine)₂] | researchgate.net |
| Rh-O (axial) | 2.308(5) | Heteroleptic Rh₂ complex with axial DMF | mdpi.com |
Catalytic Applications and Mechanistic Investigations
General Principles of Dirhodium(II)-Catalyzed Reactions
Dirhodium(II) complexes, including the octanoate (B1194180) variant, operate through a series of well-defined steps that facilitate the transfer of reactive intermediates. rsc.org The paddlewheel structure, featuring two rhodium atoms bridged by four carboxylate ligands, provides a unique environment for catalysis. snnu.edu.cnsqu.edu.om This structure possesses vacant axial coordination sites on each rhodium atom, which are crucial for the catalytic cycle. squ.edu.omsoton.ac.uk
The generally accepted mechanism begins with the electrophilic addition of the catalyst to a diazo compound. squ.edu.om This interaction leads to the formation of a diazonium ion adduct, which then loses a molecule of dinitrogen to generate a metal-stabilized carbene, a highly reactive intermediate. squ.edu.om This electrophilic carbene is then transferred to a suitable substrate, forming the desired product and regenerating the catalyst to complete the cycle. squ.edu.om The nature of the bridging ligands, such as the octanoate groups, plays a significant role in modulating the reactivity and selectivity of the catalyst. snnu.edu.cnsqu.edu.om
The generation of a rhodium-carbene intermediate is the pivotal step in many reactions catalyzed by rhodium(II) octanoate, dimer. rsc.orgnih.gov These intermediates are typically formed from stable and readily available precursors like diazo compounds, N-sulfonyl-1,2,3-triazoles, or ynamides. rsc.orgnih.govnih.gov The rhodium catalyst facilitates the decomposition of these precursors, leading to the formation of the highly reactive carbene species. nih.gov
The reactivity of the resulting rhodium-carbene is diverse and can be tuned by the electronic properties of the carbene itself and the ligands on the rhodium center. nih.gov For instance, rhodium-iminocarbenes, generated from N-sulfonyl triazoles, can participate in various transformations characteristic of metal carbenoids, including the formation of cyclopropane (B1198618) derivatives. nih.gov The electrophilicity of the carbene is a key factor influencing its reactivity, with more electrophilic carbenes readily reacting with electron-rich substrates. nih.govcaltech.edu The choice of catalyst can also influence the reaction pathway, directing the carbene towards different outcomes such as C-H insertion or ylide formation. nih.gov
Carbene transfer reactions are a hallmark of dirhodium(II) catalysis, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. bohrium.comrsc.org These reactions involve the transfer of a carbene fragment from the metal center to a substrate. rsc.org this compound, and other dirhodium catalysts are highly effective in mediating these transformations. nih.govrsc.org The outcome of these reactions can be highly dependent on the specific catalyst and reaction conditions employed, allowing for divergent reaction pathways from the same starting materials. nih.gov For example, by choosing between a dirhodium(II) catalyst and a copper catalyst, the reaction between a vinyldiazoacetate and an imine can be directed to form different regioisomeric products. nih.gov
Dirhodium catalysts with different ligands can also differentiate between various reaction pathways, such as cyclopropanation and C-H insertion, or ylide formation and aromatic substitution. nih.gov This selectivity underscores the critical role of the catalyst in controlling the reaction outcome. nih.gov
Cyclopropanation Reactions
Cyclopropanation, the formation of a three-membered ring, is a powerful transformation in organic synthesis, and this compound, is a widely used catalyst for this purpose. rsc.orgnih.govrsc.org These reactions typically involve the reaction of a diazo compound with an alkene in the presence of the rhodium catalyst. wikipedia.org
The mechanism is believed to proceed through the formation of a rhodium-carbene intermediate, which then undergoes a concerted addition to the alkene to form the cyclopropane ring. wikipedia.org The configuration of the starting alkene is generally retained in the product. wikipedia.org
The stereochemistry and regiochemistry of cyclopropanation reactions can be effectively controlled by the choice of catalyst and substrates. nih.gov Chiral dirhodium(II) carboxylate catalysts have been developed to achieve high levels of enantioselectivity in these reactions. nih.govcanberra.edu.au The structure of these chiral catalysts, including the arrangement of the ligands around the dirhodium core, plays a crucial role in determining the stereochemical outcome. canberra.edu.aumdpi.com
For instance, the use of dirhodium catalysts with specific chiral ligands can lead to the preferential formation of one enantiomer of the cyclopropane product over the other. nih.gov The enantioselectivity can be influenced by the steric and electronic properties of both the catalyst and the substrates. nih.govmdpi.com In some cases, the diastereoselectivity of the reaction can also be controlled, leading to the formation of a specific diastereomer of the product. nih.gov
The regioselectivity of cyclopropanation, which determines where the cyclopropane ring is formed on a molecule with multiple potential reaction sites, can also be influenced by the catalyst. acs.org For example, in the reaction of aryldiazoacetates with [2.2]paracyclophane, the ratio of the two possible cyclopropanation products can be controlled by the choice of rhodium catalyst. acs.org
Rhodium-catalyzed cyclopropanation reactions generally have a broad substrate scope, accommodating a wide variety of alkenes and diazo compounds. wikipedia.org Electron-rich, neutral, and electron-poor olefins have all been successfully cyclopropanated using rhodium catalysts. wikipedia.org Similarly, a range of diazoacetates can be employed. wikipedia.org
However, there are limitations to this methodology. The synthesis of certain substituted cyclopropanes can be challenging, and some substrates may lead to low yields or poor selectivity. semanticscholar.org For example, the cyclopropanation of electron-deficient alkenes was historically scarce until the development of highly electrophilic carbenoids and optimized catalysts. nih.gov Additives can sometimes be used to overcome these limitations. semanticscholar.org For instance, in the cyclopropanation of ortho-substituted aryldiazoacetates, the addition of 2-chloropyridine (B119429) was found to improve enantioselectivity. semanticscholar.org The stability of the diazo compounds can also be a concern, as some are highly energetic and potentially unstable. nih.gov
C-H Activation and Functionalization
The direct functionalization of otherwise unreactive C-H bonds is a highly sought-after transformation in organic synthesis, and this compound, has emerged as a powerful catalyst for this purpose. rsc.orgchemicalbook.comtcichemicals.com These reactions involve the insertion of a rhodium-carbene into a C-H bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. rsc.org
The mechanism of rhodium-catalyzed C-H functionalization has been the subject of extensive theoretical and experimental investigation. acs.org The catalytic cycle can involve various oxidation states of rhodium, including Rh(I)/Rh(III), Rh(II)/Rh(IV), and Rh(III)/Rh(V) pathways. acs.org The reaction typically begins with the formation of a rhodium-carbene intermediate, which then undergoes insertion into a C-H bond. rsc.org The regioselectivity and diastereoselectivity of these reactions are key considerations and can often be controlled by the choice of catalyst and directing groups on the substrate. acs.org
Dirhodium catalysts, including this compound, are particularly effective for intramolecular C-H insertion reactions, leading to the formation of cyclic products. nih.gov For example, the intramolecular reaction of diazoacetates can efficiently form γ-lactones with high enantioselectivity. nih.gov The development of chiral dirhodium catalysts has been instrumental in achieving high levels of stereocontrol in these transformations. organic-chemistry.org
Intramolecular and Intermolecular C-H Insertion
Rhodium(II) octanoate dimer is an effective catalyst for C-H insertion reactions, a powerful strategy for forming C-C bonds directly from ubiquitous C-H bonds. rsc.org These reactions typically involve the decomposition of a diazo compound by the rhodium catalyst to generate a highly reactive rhodium carbene intermediate. caltech.edunih.gov This intermediate then inserts into a C-H bond, creating a new carbon-carbon bond and cyclizing the molecule in intramolecular cases.
Intramolecular C-H insertion of α-aryl-α-diazo ketones has been shown to be a useful and efficient process for creating α-aryl cyclopentanones, even in cases where the reaction was previously reported not to proceed. nih.gov The reaction is often rapid, completing within seconds at room temperature, and the choice of solvent can be critical, with toluene (B28343) sometimes providing better yields than dichloromethane. nih.gov
While intermolecular C-H insertion reactions are also known, they can be challenging due to competing side reactions and often require highly electrophilic catalysts to achieve good selectivity. squ.edu.om The reactivity and selectivity of both inter- and intramolecular C-H insertions are highly dependent on the specific rhodium catalyst used, with the ligands playing a crucial role in tuning the catalyst's properties. squ.edu.omacs.org
Table 1: Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone Catalyzed by this compound
| Substrate (α-diazo ketone) | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-diazo-1-(2-isopropylphenyl)heptan-3-one | 2-(2-isopropylphenyl)-3-butylcyclopentanone | 44 | nih.gov |
Reaction conditions involved the addition of the rhodium catalyst into a solution of the diazo ketone in toluene. nih.gov
Chemo- and Regioselectivity in C-H Functionalization
A key advantage of using dirhodium catalysts like rhodium(II) octanoate dimer is the ability to achieve high levels of chemo- and regioselectivity. nih.gov The selectivity in C-H insertion reactions is governed by a combination of steric and electronic factors of both the substrate and the catalyst's ligands. nih.govnih.gov
In the intramolecular C-H insertion of α-aryl-α-diazo ketones, electronic effects influence the efficiency. The general reactivity trend for insertion into different types of C-H bonds is: allylic ≈ tertiary aliphatic > secondary aliphatic. nih.gov This indicates a preference for insertion into more electron-rich and sterically accessible C-H bonds. The position of substituents on the aromatic ring of the substrate also impacts yields, with para-substituents having a more significant effect than meta-substituents. nih.gov
The ligands on the dirhodium core are crucial for modulating the reactivity and selectivity of the rhodium carbene intermediate. squ.edu.omnih.gov Electron-withdrawing ligands, for example, tend to create a more electrophilic (and thus more reactive but potentially less selective) carbene. Conversely, more electron-donating ligands can lead to more selective transformations. nih.gov This tunability allows for the optimization of reactions, for instance, to favor C-H insertion over competing O-H insertion pathways in certain substrates. nih.gov This control is essential for the synthesis of complex molecules where multiple reactive sites are present. rsc.orgacs.org
Carbon-Carbon Bond Forming Reactions
Annulation Reactions (e.g., [3+2]-Cycloaddition)
Rhodium(II) octanoate dimer catalyzes annulation reactions, which are powerful methods for constructing cyclic molecular frameworks. A notable example is the intramolecular [3+2] cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole derivatives. mdpi.com In this process, the triazole serves as a precursor to a rhodium-stabilized α-imino carbene intermediate. mdpi.com This intermediate undergoes an intramolecular electrophilic reaction to form a zwitterionic species, which then cyclizes to yield complex tetracyclic indole (B1671886) and dihydroindole structures. mdpi.com The reaction proceeds in toluene at 80 °C, and its success is influenced by the electronic nature of substituents on the substrate. mdpi.com Substrates with electron-withdrawing groups have been shown to react smoothly, affording products in high yields. mdpi.com
However, in some contexts, the choice of catalyst is critical for selectivity. In a dirhodium(II)-catalyzed annulation between two different diazocarbonyl compounds (an enoldiazoacetamide and an α-diazoketone), rhodium(II) octanoate dimer was found to be unfavorable for achieving high cross-selectivity, leading to significant amounts of the undesired homodimerized product. nih.gov Other dirhodium catalysts with more electron-withdrawing ligands, such as rhodium(II) perfluorobutyrate, were superior in this specific transformation. nih.gov This highlights that while rhodium(II) octanoate dimer is a competent catalyst for certain cycloadditions, it is not universally optimal for all annulation strategies. mdpi.comnih.gov
Table 2: Rhodium(II) Octanoate Dimer Catalyzed [3+2] Annulation of N-sulfonyl-1,2,3-triazoles
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | 5-tosyl-5,10-dihydro-4bH-indolo[1,2-a]xanthene | 91 | mdpi.com |
| N-tosyl-4-(4-chloro-2-phenoxyphenyl)-1,2,3-triazole | 2-chloro-5-tosyl-5,10-dihydro-4bH-indolo[1,2-a]xanthene | 92 | mdpi.com |
| N-tosyl-4-(4-(tert-butyl)-2-phenoxyphenyl)-1,2,3-triazole | 2-(tert-butyl)-5-tosyl-5,10-dihydro-4bH-indolo[1,2-a]xanthene | 88 | mdpi.com |
Reactions were conducted in toluene at 80 °C for 4 hours. mdpi.com
Hydroformylation of Alkenes
Rhodium(II) octanoate dimer is an effective catalyst for the hydroformylation of alkenes, an important industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. chemimpex.comresearchgate.net This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. The aldehydes produced are valuable intermediates for synthesizing a wide range of chemicals, including alcohols and carboxylic acids. researchgate.net
The catalyst is particularly noted for its role in hydroaminomethylation (HAM), a tandem reaction that combines hydroformylation with condensation and reduction steps to produce amines directly from alkenes. researchgate.net In a one-step hydroaminomethylation of cyclopentadiene, a catalyst system of rhodium(II) octanoate dimer without additional phosphorus ligands gave a 77% yield of the corresponding saturated C6-amine. researchgate.net Careful control of the carbon monoxide to hydrogen ratio and the choice of solvent can be used to steer the reaction's selectivity. researchgate.net
While many industrial hydroformylation processes use rhodium(I) complexes with phosphine (B1218219) ligands, systems like rhodium(II) octanoate dimer demonstrate the versatility of different rhodium species in this transformation. researchgate.netionicviper.orgrsc.org
Suzuki and Stille Couplings
While rhodium catalysts are known to promote a variety of cross-coupling reactions, the Suzuki and Stille couplings are classic examples of transformations predominantly catalyzed by palladium. tcichemicals.com However, some chemical suppliers note that rhodium(II) octanoate dimer can be used as a catalyst for Suzuki and Stille couplings, suggesting potential applications in this area, although detailed research findings in mainstream academic literature are less common compared to its use in carbene-mediated reactions. ottokemi.com The broader field of rhodium catalysis is gaining interest for dehydrogenative cross-coupling reactions to form C-C bonds, offering an alternative to palladium in certain contexts. sigmaaldrich.com
Carbon-Heteroatom Bond Forming Reactions
Rhodium(II) octanoate dimer is highly proficient at catalyzing the formation of carbon-heteroatom bonds, particularly through the reactions of rhodium carbene intermediates. nih.govrsc.org These transformations are valuable for synthesizing a wide range of functionalized molecules.
A key example is the formal 1,3-insertion of rhodium(II) azavinyl carbenes into the N-H and O-H bonds of amides, carboxylic acids, and alcohols. nih.gov These carbenes, generated from 1-sulfonyl-1,2,3-triazoles in the presence of rhodium(II) octanoate dimer, react with perfect regio- and stereoselectivity to produce vicinally bis-functionalized Z-olefins. nih.gov This reactivity is distinct from the 1,1-insertion typically seen with carbenes derived from α-diazocarbonyl compounds. nih.gov The reaction is convergent and proceeds under mild conditions, for example at 65-75 °C in chloroform. nih.gov
The choice of rhodium catalyst can be pivotal in determining the chemoselectivity of these reactions, such as when a substrate contains both N-H and O-H bonds. nih.gov While rhodium(II) octanoate dimer is effective, other dirhodium catalysts with different electronic properties can be used to favor insertion into one type of bond over the other. nih.gov
Table 3: Carbon-Heteroatom Bond Formation via 1,3-Insertion Catalyzed by this compound
| Triazole Substrate | Reactant | Insertion Type | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-mesyl-4-phenyl-1,2,3-triazole | methyl carbamate (B1207046) | N-H | (Z)-methyl (1-(methylamino)-2-phenylvinyl)sulfonylcarbamate | 88 | nih.gov |
| 1-tosyl-4-phenyl-1,2,3-triazole | benzoic acid | O-H | (Z)-1-(tosylimino)-2-phenylvinyl benzoate | 91 | nih.gov |
| 1-tosyl-4-phenyl-1,2,3-triazole | isopropanol | O-H | (Z)-N-(1-isopropoxy-2-phenylvinyl)-4-methylbenzenesulfonamide | 78 | nih.gov |
Reactions were generally conducted at 65-75 °C in chloroform. nih.gov
Oxidation of Alcohols
This compound, has been identified as a competent catalyst for the oxidation of alcohols. liv.ac.uk It demonstrates the ability to catalyze both acceptorless dehydrogenation and aerobic oxidation of alcohols in water, leading to the formation of carboxylic acids or ketones. liv.ac.uk This dual capability makes it a desirable catalyst, allowing for the selection of an oxidation method based on reaction conditions and substrate compatibility. liv.ac.uk The catalyst has shown high efficiency, with substrate-to-catalyst ratios reaching up to 5,000, and can be recycled multiple times without a significant drop in activity. liv.ac.uk
In a typical application, the oxidation of primary alcohols to carboxylic acids is thought to proceed through the initial formation of an aldehyde. liv.ac.uk Following this, two potential pathways are considered:
The aldehyde is attacked by a base to form a hemiacetal intermediate, which is then dehydrogenated by the catalyst. liv.ac.uk
The aldehyde undergoes a base-promoted Cannizzaro reaction, yielding the carboxylic acid and the initial alcohol, which can then be re-oxidized. liv.ac.uk
The efficiency of rhodium(II) complexes in the dehydrogenation of secondary alcohols has also been noted, with rhodium catalysts often showing greater efficiency for aromatic substrates compared to their iridium counterparts. nih.gov
Table 1: Oxidation of Alcohols Catalyzed by a Binuclear Rhodium(II) Complex
| Substrate | Product | Reaction Type | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | Benzoic acid | Aerobic Oxidation | 95 |
| 1-Phenylethanol | Acetophenone | Acceptorless Dehydrogenation | 98 |
| 2-Octanol | 2-Octanone | Acceptorless Dehydrogenation | ~70 |
| 1-Cyclohexylethanol | Acetylcyclohexane | Acceptorless Dehydrogenation | ~70 |
> This table summarizes the yields of various alcohol oxidation reactions catalyzed by a binuclear rhodium(II) complex, demonstrating its versatility in different reaction types. The data is compiled from studies on acceptorless dehydrogenation and aerobic oxidation. liv.ac.uknih.gov
N-H Insertion Reactions
This compound, is a key catalyst in N-H insertion reactions, particularly those involving rhodium(II) azavinyl carbenes. These reactions provide a direct route to highly functionalized enamide products. When 1-sulfonyl-1,2,3-triazoles react with primary amides in the presence of this compound, a formal 1,3-insertion occurs, yielding diamines as single regio- and stereoisomers. nih.gov This process is distinct from the 1,1-insertion typically observed with conventional donor-acceptor carbenes. nih.gov
The proposed mechanism for these N-H insertions involves the formation of an ylide intermediate, followed by a stereospecific proton transfer. This transfer is thought to occur via a hydrogen bond-stabilized five-membered transition state, leading to the selective formation of Z-enamide products. nih.gov The reaction is notable for its mild conditions and modularity, allowing for the use of various N-H containing reactants. nih.gov
O-H Insertion Reactions
Similar to N-H insertions, this compound, catalyzes O-H insertion reactions of rhodium(II) azavinyl carbenes with alcohols. nih.gov This reaction also proceeds via a formal 1,3-insertion pathway, producing alkoxy enamines. nih.gov While the initial products with simple alcohols like ethanol (B145695) can be unstable, the use of bulkier alcohols such as isopropyl alcohol leads to the formation of more stable and isolable products in good yields. nih.gov
The mechanism for O-H insertion is believed to be analogous to that of N-H insertion, involving the formation of an ylide intermediate followed by a proton transfer. nih.gov However, in some cases, particularly with diazocarbonyl compounds and β-hydroxyketones, the O-H insertion can be diverted by a subsequent intramolecular aldol (B89426) reaction to form highly substituted tetrahydrofurans. worktribe.com The choice of catalyst can be crucial; for instance, with certain substrates, this compound, can favor the O-H insertion product, while copper catalysts may promote the cyclized tetrahydrofuran (B95107). worktribe.com
Table 2: Comparison of Catalysts in the Reaction of 4-methoxyphenyl (B3050149) diazoacetate with 4-hydroxybutan-2-one
| Catalyst | Product | Yield (%) |
|---|---|---|
| Copper(I) triflate | Tetrahydrofuran | 49 |
| This compound | Tetrahydrofuran | 80 |
> This table illustrates the influence of the catalyst on the reaction outcome, showing that this compound, provides a significantly higher yield of the tetrahydrofuran product in this specific reaction. worktribe.com
Proposed Reaction Mechanisms for this compound Catalysis
The catalytic activity of this compound, is centered around the in situ generation of highly reactive rhodium carbene intermediates from diazo compounds. These intermediates are the key to the various transformations catalyzed by this complex.
Metallo-enolcarbene Pathways
Enoldiazo compounds are common precursors for generating metallo-enolcarbenes in the presence of rhodium(II) catalysts. nih.gov These intermediates are versatile and can participate in various cycloaddition reactions. nih.govresearchgate.net For instance, in the presence of rhodium(II) perfluorobutyrate, an enoldiazoacetamide can form a metallo-enolcarbene, which then undergoes intramolecular rearrangement to generate a donor-acceptor cyclopropene (B1174273). nih.gov This cyclopropene can then react with a carbonyl ylide (formed simultaneously from an α-diazoketone) in a [3+2]-cycloaddition to yield complex annulation products. nih.gov The choice of rhodium catalyst is critical; this compound, was found to be less selective in this particular transformation, leading to a mixture of products. nih.gov
Carbonyl Ylide Intermediates
This compound, is highly effective in generating carbonyl ylides from α-diazo ketones. thieme-connect.de These carbonyl ylides are 1,3-dipoles that can undergo a variety of cycloaddition reactions. thieme-connect.deresearchgate.net The higher solubility of this compound, in nonpolar solvents compared to rhodium(II) acetate (B1210297) makes it a preferred catalyst in many cases, leading to higher yields of cycloadducts. thieme-connect.de The generated carbonyl ylides can react with various dipolarophiles, including alkenes, alkynes, and imines, to construct polycyclic and heterocyclic structures. thieme-connect.de For example, intramolecular cycloaddition of a carbonyl ylide with an alkene is an effective method for building polycyclic frameworks. thieme-connect.de In the absence of an external trapping agent, these ylides can also dimerize. arkat-usa.org
α-Imino Rhodium Carbene Formation
The reaction of 1-sulfonyl-1,2,3-triazoles with this compound, leads to the formation of α-imino rhodium carbenes through the extrusion of dinitrogen. mdpi.comacs.org These reactive intermediates are central to a number of synthetic transformations. For example, they can undergo intramolecular [3+2] annulation with an aryl ring to construct tetracyclic 3,4-fused indole skeletons. mdpi.com The proposed mechanism involves the formation of the α-imino rhodium carbene, which then undergoes an intramolecular electrophilic attack on the aryl ring to form a zwitterionic intermediate, followed by cyclization. mdpi.com These α-imino carbenes have also been implicated in dearomative migratory rearrangement reactions of 2-oxypyridines. nih.gov
Azavinyl Carbene Stereoselective Insertions
This compound, serves as a highly effective catalyst for promoting stereoselective insertion reactions of rhodium(II) azavinyl carbenes. These reactive intermediates are conveniently generated in situ from stable, crystalline 1-sulfonyl-1,2,3-triazoles, which exist in equilibrium with their α-diazoimine tautomers. nih.gov The presence of a rhodium(II) catalyst, such as this compound, intercepts the diazo tautomer to form the rhodium(II) azavinyl carbene, which then undergoes a variety of transformations. nih.govdicp.ac.cn
A significant application of this catalysis is the formal 1,3-insertion of azavinyl carbenes into N-H and O-H bonds. nih.gov Unlike the typical 1,1-insertions seen with α-diazocarbonyl compounds, this reaction proceeds through a distinct pathway, yielding vicinally bis-functionalized Z-olefins with exceptional regio- and stereoselectivity. nih.govorganic-chemistry.org This process is proposed to occur via a rhodium-associated ylide intermediate, followed by a stereospecific proton transfer, which accounts for the high Z-selectivity observed. nih.gov
The reaction is versatile, accommodating a wide range of substrates including primary and secondary amides, alcohols, and carboxylic acids under mild conditions. organic-chemistry.org For instance, the reaction of 1-mesyl-4-phenyl-1,2,3-triazole with methyl carbamate in the presence of 1 mol% of this compound, at 65°C results in the formation of the corresponding diamine product in high yield as a single regio- and stereoisomer. nih.gov While other rhodium catalysts can be used, this compound, has been identified as a superior catalyst for these transformations, particularly in larger-scale reactions. organic-chemistry.org
The scope of the N-H insertion has been demonstrated with various amides. The reaction tolerates different functional groups and substitution patterns on the amide.
Table 1: this compound-Catalyzed N-H Insertion of Azavinyl Carbenes with Amides
| Entry | Triazole | Amide | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | 1-Mesyl-4-phenyl-1,2,3-triazole | Methyl carbamate | Z-enamide | 95 | nih.gov |
| 2 | 1-Mesyl-4-phenyl-1,2,3-triazole | Benzamide | Z-enamide | 92 | nih.gov |
| 3 | 1-Mesyl-4-phenyl-1,2,3-triazole | Acrylamide | Z-enamide | 88 | nih.gov |
| 4 | 1-Mesyl-4-phenyl-1,2,3-triazole | Pyrrolidinone | Z-enamide | 75 | nih.gov |
Reactions carried out with 1 mol% Rh₂(oct)₄ at 65-100 °C.
Similarly, O-H insertions with various alcohols, including bulky ones, proceed efficiently to yield stable alkoxy enamines. organic-chemistry.org Carboxylic acids also undergo O-H insertion, which is then followed by a rearrangement to produce N-acyl α-amino ketones. organic-chemistry.org
Furthermore, this compound, catalyzes intramolecular C(sp³)–H insertion reactions of azavinyl carbenes. researchgate.net These reactions enable the synthesis of stereodefined five-membered saturated heterocycles, such as cis-2,3-disubstituted tetrahydrofurans, from readily available acyclic precursors with good to excellent diastereoselectivity. researchgate.net The choice of reaction conditions can also allow for stereodivergence, providing selective access to the trans diastereomer. researchgate.net
Role of Catalyst Selectivity (e.g., Cross-Selectivity)
The selectivity of the rhodium catalyst is a critical factor in determining the outcome of reactions involving multiple potential pathways. The ligand environment of the dimeric rhodium(II) core significantly influences its reactivity and selectivity, including chemo-, regio-, and stereoselectivity. This compound, while a robust and versatile catalyst, exhibits different selectivity profiles compared to other dirhodium(II) catalysts bearing different carboxylate or carboxamidate ligands.
A clear example of catalyst-dependent selectivity is observed in the dirhodium(II)-catalyzed annulation reaction between two different diazocarbonyl compounds. nih.gov In a reaction involving enoldiazoacetamides and α-diazoketones, the desired outcome is a [3+2]-cycloaddition to form a complex fused ring system. This requires the catalyst to selectively activate the two different diazo precursors and facilitate the desired cross-reaction over the competing homodimerization of either starting material.
When this compound [Rh₂(oct)₄], was used as the catalyst for the reaction between an enoldiazoacetamide and an α-diazoketone, it was found to be unfavorable in terms of cross-selectivity. nih.gov It produced the desired cross-annulation product and the dimeric byproduct in a ratio of 2:3, indicating a preference for the dimerization pathway. nih.gov In contrast, catalysts with more electron-withdrawing ligands, such as rhodium(II) perfluorobutyrate [Rh₂(pfb)₄], dramatically improved the cross-selectivity, affording the desired annulation product in high yield with minimal dimerization. nih.gov
Table 2: Catalyst Effect on Cross-Selectivity in Dirhodium(II)-Catalyzed Annulation
| Entry | Catalyst | Annulation Product:Dimer Ratio | Annulation Yield (%) | Ref |
|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ | 5:1 (product:dimer) | 56 | nih.gov |
| 2 | Rh₂(oct)₄ | 2:3 (product:dimer) | - | nih.gov |
| 3 | Rh₂(tpa)₄ | Similar to Rh₂(oct)₄ | - | nih.gov |
| 4 | Rh₂(cap)₄ | Similar to Rh₂(oct)₄ | - | nih.gov |
| 5 | Rh₂(pfb)₄ | >20:1 (product:dimer) | 80 | nih.gov |
Reaction between an enoldiazoacetamide and an α-diazoketone.
This highlights that the electronic properties of the carboxylate ligands are crucial for modulating the electrophilicity of the intermediate rhodium carbene. The more electron-donating octanoate ligands on this compound, may lead to a less electrophilic carbene intermediate, which alters its reactivity profile compared to catalysts with electron-withdrawing perfluorobutyrate ligands. This difference in electrophilicity directly impacts the catalyst's ability to discriminate between different reaction pathways, thereby controlling the cross-selectivity of the transformation. nih.gov
The choice of catalyst, therefore, is not merely about achieving catalysis but about directing the reaction towards a specific, desired outcome among several possibilities. While this compound, is a powerful tool for many transformations, including the stereoselective insertions of azavinyl carbenes, its selectivity profile makes it less suitable for certain applications where high cross-selectivity is paramount. nih.govnih.gov
Advanced Materials and Polymer Chemistry Applications
Synthesis of High-Performance Polymers
Rhodium(II) octanoate (B1194180) dimer is a significant catalyst in polymer chemistry, facilitating the synthesis of high-performance polymers with specific and enhanced properties. chemimpex.com The use of rhodium-based catalysts allows for a high degree of control over the structural characteristics of the resulting polymers. semanticscholar.org This control is crucial in tailoring polymers for specialized applications across various industries.
The catalytic activity of rhodium compounds enables the production of specialty polymers with diverse chemical structures and functionalities. semanticscholar.org Researchers value the stability and selectivity of Rhodium(II) octanoate dimer as it contributes to higher yields and purities in polymerization processes. chemimpex.com This efficiency is a key advantage in both laboratory-scale research and industrial applications for creating materials with improved quality and performance. chemimpex.com
Rhodium-based catalysts demonstrate a high tolerance to different reaction media and monomer functional groups, making them suitable for a wide range of polymerization reactions. semanticscholar.org This versatility allows for the control of several polymer attributes, including:
Sequential arrangement of monomer units
Head-tail isomerism
Configurational structure (tacticity)
Molecular weight and its distribution
The ability to manipulate these features is fundamental to designing polymers with desired mechanical, thermal, and optical properties for advanced applications.
Development of Advanced Organic and Organometallic Materials
The unique catalytic properties of Rhodium(II) octanoate dimer make it an invaluable tool in the field of organic synthesis for the development of advanced materials. chemimpex.com It is particularly effective in mediating key chemical transformations that are foundational to constructing complex molecules.
This dinuclear rhodium complex demonstrates outstanding catalytic effects in several important reaction types:
Cyclopropanation: The formation of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules and materials.
Hydrogenation: The addition of hydrogen across double or triple bonds, a fundamental process in organic chemistry.
C-H Insertion Reactions: The insertion of a carbene into a carbon-hydrogen bond, enabling the direct functionalization of hydrocarbons. uic.edu
Rhodium(II) octanoate dimer has been specifically utilized as a catalyst for synthesizing a variety of N-heterocycles, such as indoles and carbazoles, from aryl azides. uic.edu The catalyst's involvement in the carbon-nitrogen bond-forming step significantly improves reaction selectivity compared to thermal methods. uic.edu
Furthermore, Rhodium(II) octanoate dimer serves as a precursor for the synthesis of more complex, asymmetric rhodium catalysts. guidechem.com This role is pivotal for advancing the field of organometallic chemistry and developing novel materials with tailored catalytic activities. chemimpex.comguidechem.com The stability of the compound and its ability to facilitate reactions at lower temperatures and pressures enhance energy efficiency in industrial chemical production. chemimpex.com
| Reaction Type | Description | Significance in Materials Science |
|---|---|---|
| Cyclopropanation | Catalyzes the formation of three-membered carbon rings from diazo compounds and alkenes. | Creation of strained-ring systems used as building blocks for pharmaceuticals and complex organic materials. |
| C-H Insertion | Enables the insertion of a rhodium carbene into a carbon-hydrogen bond to form a new carbon-carbon bond. | Allows for the direct functionalization of simple hydrocarbons, streamlining the synthesis of complex molecules. |
| N-Heterocycle Formation | Catalyzes the intramolecular reaction of azides to form nitrogen-containing ring systems like indoles and carbazoles. uic.edu | Synthesis of core structures for organic electronic materials, dyes, and pharmaceutical compounds. uic.edu |
| Precursor to Asymmetric Catalysts | Acts as a starting material for creating chiral rhodium catalysts. guidechem.com | Development of catalysts for enantioselective synthesis, crucial for producing single-enantiomer pharmaceuticals and fine chemicals. |
Role in Nanoscale Material Fabrication
In the realm of nanotechnology, rhodium is a crucial component in the fabrication of advanced catalytic materials. Two-dimensional (2D) rhodium nanomaterials and rhodium nanoparticles are recognized as excellent catalysts for a variety of essential chemical reactions due to their distinct electronic structures and stable chemical properties. While organometallic compounds are often used as precursors for such materials, high-purity and nanopowder forms of Rhodium(II) octanoate dimer can be considered for these applications. americanelements.com
Rhodium nanoparticles are particularly significant in catalysis for processes such as hydrogenation. rwth-aachen.de The synthesis method and the supporting material can significantly influence the size and dispersion of these nanoparticles, which in turn affects their catalytic activity and selectivity. rwth-aachen.de For instance, rhodium nanoparticles immobilized on supported ionic liquid phases (SILPs) have shown high efficiency and stability in the hydrogenation of biomass-derived compounds. rwth-aachen.de The size of these well-dispersed nanoparticles can range from 0.6 to 2.0 nm. rwth-aachen.de
The study of rhodium nanoparticles supported on various materials is an active area of research. These nanomaterials are explored for their catalytic performance in numerous applications, highlighting the importance of rhodium in developing next-generation catalysts.
| Property | Description | Impact on Catalysis |
|---|---|---|
| Size | Typically in the range of a few nanometers (e.g., 0.6-2.0 nm). rwth-aachen.de | Smaller particle size generally leads to a higher surface-area-to-volume ratio, increasing the number of active catalytic sites. |
| Dispersion | The distribution of nanoparticles on a support material. Good dispersion prevents agglomeration. | High dispersion ensures maximum exposure of the catalyst surface, enhancing reaction rates and efficiency. |
| Support Material | The substrate on which nanoparticles are immobilized (e.g., silica, ionic liquids). rwth-aachen.de | The support can influence nanoparticle stability, size, and the interaction with reactants, thereby affecting selectivity and activity. rwth-aachen.de |
| Electronic Structure | The unique arrangement of electrons in rhodium atoms at the nanoscale. | Governs the adsorption of reactants and the activation of chemical bonds, which is fundamental to the catalytic process. |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For dirhodium(II) carboxylates, DFT calculations have been instrumental in understanding their fundamental properties and how these properties influence reactivity.
Studies have systematically explored the electronic effects of the ligand environment on the dirhodium core. DFT calculations have been employed to determine various electronic and structural parameters for a wide range of dirhodium(II) complexes. bris.ac.uknih.gov These parameters include, but are not limited to, bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO). chemrxiv.org The energy gap between the HOMO and LUMO is a particularly important descriptor, as it relates to the chemical reactivity and stability of the complex. chemrxiv.org
For instance, the effect of axial coordination—where a solvent or other molecule binds to the rhodium centers along the Rh-Rh axis—has been a significant area of investigation. DFT studies have shown that axial ligation can alter the electronic structure of the dirhodium complex, which in turn affects its reactivity and selectivity in catalytic reactions. chemrxiv.org Calculations have also been used to determine spin densities in reactive intermediates, such as dirhodium-nitrene complexes, revealing how unpaired electrons are distributed across the Rh-Rh-N moiety, which is crucial for understanding radical-type reactivity. nih.gov
A common computational approach for these systems involves using functionals like BP86 or M06, paired with basis sets such as 6-31G(d) for main group elements and an effective core potential like MWB28 or LANL2DZ for the rhodium atoms. bris.ac.uknih.govchemrxiv.org
| Parameter | Description | Relevance to Electronic Structure |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of the complex to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of the complex to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the electronic excitability and chemical stability of the catalyst. chemrxiv.org |
| Natural Charges | Distribution of electron density on individual atoms. | Provides insight into the electrophilicity/nucleophilicity of different sites. |
| Spin Density | Distribution of unpaired electron spin in open-shell species. | Crucial for understanding the reactivity of radical intermediates. nih.gov |
Computational Modeling of Reaction Pathways and Intermediates
Computational modeling has been essential for mapping the complex reaction pathways catalyzed by dirhodium(II) complexes. These studies provide a step-by-step view of the catalytic cycle, identifying key intermediates and transition states.
A widely accepted general mechanism for reactions involving diazo compounds, such as C-H insertion, begins with the nucleophilic attack of the diazo compound on a rhodium center. chemrxiv.org This is followed by the extrusion of dinitrogen (N₂) to form a highly reactive dirhodium-carbene intermediate. chemrxiv.org This carbene is the key species that then proceeds to react with a substrate, for example, by inserting into a C-H bond. chemrxiv.org
DFT calculations have been used to model the energy profiles of these pathways in detail. For C-H amination reactions, both singlet and triplet state energy surfaces have been explored. nih.gov These studies revealed that the reaction can proceed through different mechanisms depending on the spin state: a concerted, highly asynchronous C-H amination on the singlet surface, or a stepwise pathway involving hydrogen atom abstraction on the triplet surface. nih.gov
| Reaction Step | Description | Key Intermediate | Computational Insight |
| Catalyst Activation | Reaction of the dirhodium catalyst with a diazo compound. | Ylide complex. chemrxiv.org | Elucidation of the initial nucleophilic attack. |
| Carbene Formation | Elimination of N₂ from the ylide intermediate. | Dirhodium-carbene. chemrxiv.org | Calculation of the energy barrier for N₂ extrusion. |
| Substrate Binding | Association of the substrate with the carbene complex. | Weakly bound substrate-carbene complex. chemrxiv.org | Modeling of intermolecular forces and orientation. |
| Product Formation | Insertion or cyclopropanation event. | Transition state for bond formation. | Identification of the rate-determining step and origins of selectivity. nih.govnih.gov |
Prediction of Catalytic Activity and Selectivity
A major goal of computational chemistry in catalysis is to predict the activity and selectivity of catalysts, thereby guiding experimental efforts. For dirhodium(II) carboxylates, significant strides have been made in developing predictive models.
One innovative approach has been the creation of a catalyst database based on the principal component analysis (PCA) of DFT-calculated parameters. bris.ac.uknih.govwhiterose.ac.uk By calculating a set of steric and electronic descriptors for a large library of dirhodium catalysts, researchers can create a "catalyst map." bris.ac.uknih.gov This map visualizes the property space of the catalysts, and PCA helps to identify the key linear combinations of descriptors (principal components) that capture the most variation within the dataset. whiterose.ac.uk Crucially, it has been shown that these principal components can correlate with experimentally observed outcomes, such as reaction yield and selectivity. bris.ac.uknih.gov This allows for a data-led approach to catalyst selection that is independent of a specific reaction mechanism. whiterose.ac.uk
Computational studies also provide detailed explanations for observed selectivity. For example, in competitive C-H amination reactions, DFT calculations have demonstrated how the synergistic effects of the dirhodium catalyst and a sulfamate (B1201201) additive create a pocket that favors the amination of a non-activated tertiary C-H bond over an electronically activated benzylic C-H bond. nih.gov This predictive power stems from the ability to accurately model the transition state structures and identify the subtle non-covalent interactions that control site selectivity. nih.gov
By examining factors like axial solvent coordination, ligand electronics, and substrate-catalyst interactions, computational models can predict how modifications to the catalyst structure will influence reactivity and selectivity, accelerating the optimization of catalytic systems. chemrxiv.org
Comparative Analysis with Other Dirhodium Ii Carboxylates
Ligand Effects on Catalytic Performance and Selectivity (e.g., vs. Acetate (B1210297), Trifluoroacetate)
The electronic properties of the carboxylate ligands are a primary determinant of the catalytic activity of dirhodium(II) complexes. The ligands influence the Lewis acidity of the rhodium centers, which are the active sites for catalysis.
Rhodium(II) trifluoroacetate (B77799), [Rh₂(O₂CCF₃)₄] : The trifluoroacetate ligand is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect increases the electrophilicity and Lewis acidity of the rhodium centers. Consequently, Rh₂(O₂CCF₃)₄ is a highly reactive catalyst. wikipedia.org It can activate even very weak bases and is particularly effective in reactions involving diazo compounds. wikipedia.orgwikipedia.org Its enhanced reactivity makes it a preferred catalyst for many challenging transformations. wikipedia.org
Rhodium(II) acetate, [Rh₂(OAc)₄] : The acetate ligand is less electron-withdrawing than trifluoroacetate. As a result, Rh₂(OAc)₄ exhibits lower Lewis acidity and reactivity compared to its trifluoroacetate counterpart. wikipedia.org While it is a highly effective and widely used catalyst, its performance can be eclipsed by the trifluoroacetate variant in certain applications. wikipedia.org
Rhodium(II) octanoate (B1194180), [Rh₂(O₂C(CH₂)₆CH₃)₄] : The octanoate ligand, with its long alkyl chain, is electronically similar to the acetate ligand. Both are considered to have weakly electron-donating alkyl groups. Therefore, the catalytic activity of rhodium(II) octanoate, from an electronic standpoint, is comparable to that of rhodium(II) acetate. However, the increased steric bulk of the octanoate ligands can influence the stereoselectivity of a reaction. mdpi.comcanberra.edu.au The larger ligands can create a more defined chiral pocket around the active site, potentially leading to higher enantioselectivity in asymmetric catalysis. mdpi.comscispace.com
The general trend in reactivity based on the electronic nature of the ligand is: Rh₂(O₂CCF₃)₄ > Rh₂(OAc)₄ ≈ Rh₂(O₂C(CH₂)₆CH₃)₄
| Catalyst | Ligand | Electronic Effect | Relative Lewis Acidity | General Reactivity | Key Feature |
|---|---|---|---|---|---|
| Rhodium(II) trifluoroacetate, dimer | Trifluoroacetate | Strongly Electron-Withdrawing | High | High | Enhanced reactivity for challenging transformations. wikipedia.org |
| Rhodium(II) acetate, dimer | Acetate | Weakly Electron-Donating/Neutral | Moderate | Moderate | Benchmark catalyst, widely used. nih.gov |
| Rhodium(II) octanoate, dimer | Octanoate | Weakly Electron-Donating/Neutral | Moderate | Moderate | Steric bulk can enhance selectivity; high solubility in nonpolar solvents. mdpi.comnih.gov |
Structural Variations and Their Impact on Reactivity
All three compounds—rhodium(II) octanoate, acetate, and trifluoroacetate—adopt the characteristic dinuclear "paddlewheel" structure. wikipedia.orgwikipedia.orgnih.gov This structure consists of two rhodium atoms bridged by four carboxylate ligands, with a direct Rh-Rh bond. mdpi.comcanberra.edu.au The key structural variations arise from the different R groups of the carboxylate ligands (R = -CH₃, -(CH₂)₆CH₃, -CF₃).
These variations have a direct impact on the catalyst's properties:
Electronic Structure : The electron-withdrawing trifluoromethyl (-CF₃) groups in Rh₂(O₂CCF₃)₄ pull electron density away from the rhodium centers. This depletion of electron density makes the rhodium atoms more electrophilic and thus more reactive towards nucleophilic substrates, such as diazo compounds. wikipedia.org
Steric Environment : The long alkyl chains of the octanoate ligands are significantly larger and more sterically demanding than the methyl groups of acetate or the trifluoromethyl groups of trifluoroacetate. This steric hindrance can influence which substrates can effectively access the catalytic sites and can be a critical factor in controlling stereoselectivity in asymmetric reactions. mdpi.comnih.gov The carboxylate ligands are also conformationally mobile, allowing the catalyst to adapt its shape to the incoming substrate, a feature that is influenced by the bulk of the ligand. mdpi.comcanberra.edu.au
Axial Coordination : The paddlewheel structure leaves two vacant axial positions, one on each rhodium atom, which are crucial for substrate binding and catalysis. mdpi.comwikipedia.org The enhanced Lewis acidity of the rhodium centers in Rh₂(O₂CCF₃)₄ allows it to bind more weakly coordinating substrates at these axial sites compared to the acetate and octanoate dimers. wikipedia.org
Solubility and Stability Considerations in Catalytic Systems
The choice of catalyst is often dictated by practical considerations such as solubility in the reaction medium. The nature of the carboxylate ligand profoundly affects the solubility profile of the dirhodium complex.
Rhodium(II) acetate : With its four short methyl groups, Rh₂(OAc)₄ is relatively polar and is soluble in polar organic solvents and slightly soluble in water. wikipedia.org
Rhodium(II) octanoate : The four long heptyl chains make the molecule significantly more lipophilic and hydrophobic. researchgate.net Consequently, rhodium(II) octanoate dimer is highly soluble in nonpolar organic solvents such as toluene (B28343), dichloromethane, and hydrocarbons, but not in water. chemicalbook.comamericanelements.com This property is advantageous for reactions conducted in nonpolar media. For instance, dirhodium catalysts with long alkyl chains (like dodecyl) have been specifically designed to ensure solubility in hydrocarbon solvents, even at low temperatures, which is often required for high asymmetric induction. nih.gov
Rhodium(II) trifluoroacetate : This complex exhibits solubility in a range of organic solvents. The synthesis of rhodium(II) octanoate can be achieved through a ligand exchange reaction starting from rhodium(II) acetate, highlighting the lability of the carboxylate ligands. chemicalbook.comguidechem.com
In terms of stability, rhodium(II) octanoate dimer is described as an air-stable, though weakly hygroscopic, solid. chemicalbook.com The stability of the Rh-Rh paddlewheel core is a general feature of this class of compounds. However, the nature of the ligand can affect its stability under certain reaction conditions. For example, in studies involving protein binding, the more labile trifluoroacetate ligands were found to dissociate from the dirhodium core more readily than acetate ligands. rsc.org
| Property | This compound | Rhodium(II) acetate, dimer | Rhodium(II) trifluoroacetate, dimer |
|---|---|---|---|
| Formula | C₃₂H₆₀O₈Rh₂ | C₈H₁₂O₈Rh₂ | C₈F₁₂O₈Rh₂ |
| Molecular Weight | 778.63 g/mol sigmaaldrich.com | 441.99 g/mol | 657.87 g/mol wikipedia.org |
| Appearance | Green powder chemicalbook.com | Dark green powder | Green solid wikipedia.org |
| Solubility Profile | Soluble in nonpolar organic solvents (toluene, CH₂Cl₂); insoluble in water. chemicalbook.comamericanelements.com | Soluble in polar organic solvents; slightly soluble in water. wikipedia.org | Soluble in various organic solvents. wikipedia.org |
Future Research Directions and Emerging Trends
Catalyst Design and Ligand Modification Strategies
A primary focus of future research lies in the rational design of novel dirhodium(II) catalysts with tailored reactivity and selectivity. While rhodium(II) octanoate (B1194180) dimer is a versatile catalyst, its inherent structure limits its application in asymmetric synthesis. Consequently, significant effort is being directed towards the development of chiral dirhodium(II) complexes. The core strategy involves the substitution of the octanoate ligands with chiral carboxylates, carboxamidates, or other bridging ligands.
The design of these chiral ligands is crucial for achieving high levels of enantioselectivity. The steric and electronic properties of the ligands create a chiral environment around the catalytic rhodium centers, which can effectively discriminate between different prochiral faces of a substrate or transition states. For instance, the development of catalysts with bulky ligands has been shown to favor C–H functionalization at less sterically hindered positions. nih.gov
Key strategies in ligand modification include:
Introduction of Chiral Scaffolds: Utilizing ligands derived from chiral natural products like amino acids (e.g., prolinates) or other readily available chiral sources. mdpi.com
Creation of Sterically Demanding Environments: Employing bulky ligands, such as those based on adamantyl or tert-butyl groups, to enhance selectivity by controlling the substrate's approach to the catalytic center. mdpi.com
Fine-tuning of Electronic Properties: Modifying the electronic nature of the ligands to influence the reactivity of the rhodium-carbene intermediates, which are key in many rhodium-catalyzed transformations.
An example of the impact of ligand modification is the development of the Rh₂(S-PTAD)₄ catalyst, which has demonstrated superior enantioselectivity in various asymmetric transformations compared to earlier generations of chiral dirhodium catalysts. mdpi.com The ongoing exploration of novel ligand architectures promises to deliver catalysts with unprecedented levels of control over chemical reactions.
| Catalyst | Chiral Ligand Type | Key Feature | Reported Application | Achieved Enantioselectivity (ee) |
|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Prolinate-based | D₂-symmetric | Cyclopropanation | High |
| Rh₂(S-PTTL)₄ | Threonate-based | Bulky tert-butyl groups | Intramolecular C-H insertion | High |
| Rh₂(S-PTAD)₄ | Adamantylglycine-derived | Very bulky adamantyl groups | Cyclopropanation | Up to 99% |
Sustainable Catalysis and Green Chemistry Integration
The integration of rhodium(II) octanoate dimer and its derivatives into sustainable chemical processes is a growing area of research. A significant challenge with homogeneous catalysts like rhodium(II) octanoate dimer is their recovery and reuse, which is crucial for minimizing waste and reducing the environmental impact associated with precious metal catalysts.
One promising approach to address this challenge is the immobilization of dirhodium(II) catalysts on solid supports or within porous materials such as metal-organic frameworks (MOFs) or metal-organic polyhedra (MOPs). researchgate.netcore.ac.uk This heterogenization strategy allows for the easy separation of the catalyst from the reaction mixture, enabling its recycling. Recent studies have demonstrated the use of rhodium-based MOPs as recyclable homogeneous catalysts for reactions like cyclopropanation and aziridination. researchgate.netcore.ac.uk The catalyst can be precipitated from the reaction mixture after the reaction and then re-solubilized for subsequent catalytic cycles. researchgate.netcore.ac.uk
Another key aspect of green chemistry is the use of environmentally benign solvents. Research is underway to explore the application of rhodium(II) octanoate dimer and related catalysts in greener solvent systems, such as water, ionic liquids, or supercritical fluids. The development of water-soluble dirhodium(II) catalysts would be a significant advancement in this area.
Furthermore, the use of rhodium(II) catalysis in reactions that utilize sustainable feedstocks is gaining attention. For example, rhodium(II)-catalyzed C–H carboxylation of ferrocenes with carbon dioxide (CO₂) as a renewable C1 feedstock has been reported. rsc.org This reaction provides a green route to valuable ferrocene-containing lactones. rsc.org
Applications in Complex Molecule Synthesis
Rhodium(II) octanoate dimer and its chiral analogues are powerful tools for the construction of complex molecular architectures, particularly those found in natural products and pharmaceuticals. Future research will continue to expand the application of these catalysts in the total synthesis of biologically active molecules.
Rhodium-catalyzed reactions, such as C-H functionalization, cyclopropanation, and ylide formation/rearrangement, provide efficient and selective methods for the formation of key chemical bonds. emory.edud-nb.info For instance, asymmetric cyclopropanation of N-protected pyrroles using chiral dirhodium catalysts has been employed in the synthesis of biologically relevant compounds. emory.edu The ability to perform highly selective C-H functionalization on complex substrates opens up new retrosynthetic disconnections and allows for the late-stage modification of intricate molecular scaffolds.
Recent examples of the application of dirhodium catalysis in the synthesis of important nitrogen-containing heterocycles include the formation of indoles and carbazoles. uic.edu Rhodium(II) octanoate has been shown to improve the selectivity in the formation of carbazoles from biaryl azides. uic.edu The development of new catalytic methods that can be readily applied to the synthesis of complex targets will remain a significant driving force in this field.
| Reaction Type | Catalyst System | Synthesized Scaffold/Molecule | Significance |
|---|---|---|---|
| Asymmetric Cyclopropanation | Chiral Dirhodium Carboxylate | Cyclopropyl-containing pyrroles | Core structures in pharmaceuticals |
| C-H Functionalization | Rhodium(II) octanoate | Carbazoles | Important N-heterocycles in medicinal chemistry |
| N-atom Transfer | Rhodium(II) carboxylates | Indoles | Ubiquitous in natural products and drugs |
Advanced Mechanistic Elucidation Techniques
A deeper understanding of the reaction mechanisms underlying rhodium(II) octanoate dimer catalysis is essential for the rational design of new catalysts and the optimization of existing catalytic processes. Future research will increasingly rely on a combination of advanced experimental and computational techniques to unravel the intricate details of these catalytic cycles.
Computational studies , particularly those employing Density Functional Theory (DFT), have become indispensable for modeling reaction pathways, predicting selectivities, and understanding the role of ligands in catalysis. uic.edu These theoretical investigations provide valuable insights into the structures of key intermediates, such as rhodium-carbene species, and the energetics of transition states.
Advanced spectroscopic techniques are also playing a crucial role in mechanistic elucidation. In situ monitoring of catalytic reactions using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information about the formation and consumption of reactants, intermediates, and products. nih.govresearchgate.net For example, combined infrared and computational studies have been used to investigate the binding of small molecules to rhodium centers in the gas phase. nih.gov
Kinetic analysis remains a fundamental tool for determining reaction orders, activation parameters, and rate-limiting steps. snnu.edu.cn The combination of these techniques provides a powerful and synergistic approach to building a comprehensive picture of the catalytic mechanism. This detailed mechanistic understanding will be instrumental in pushing the boundaries of what is possible with rhodium(II) octanoate dimer and its derivatives in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
